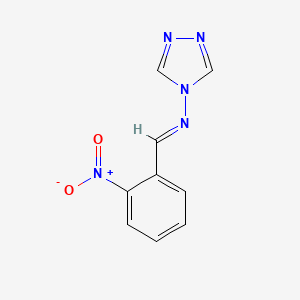
2-Nitrobenzaldehyde tosylhydrazone
Overview
Description
2-Nitrobenzaldehyde tosylhydrazone: is an organic compound with the molecular formula C14H13N3O4S . It is a derivative of 2-nitrobenzaldehyde, where the aldehyde group is converted into a tosylhydrazone group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobenzaldehyde tosylhydrazone typically involves the reaction of 2-nitrobenzaldehyde with p-toluenesulfonylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzaldehyde tosylhydrazone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tosylhydrazone group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: It can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Cycloaddition: Alkenes or alkynes in the presence of a suitable catalyst.
Major Products:
Reduction: 2-Aminobenzaldehyde derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Cycloaddition: Isoxazolines and other heterocyclic compounds.
Scientific Research Applications
2-Nitrobenzaldehyde tosylhydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde tosylhydrazone involves its ability to participate in various chemical reactions due to the presence of the nitro and tosylhydrazone groups. These groups can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
2-Nitrobenzaldehyde: The parent compound, which lacks the tosylhydrazone group.
Benzaldehyde tosylhydrazone: A similar compound where the nitro group is absent.
4-Nitrobenzaldehyde tosylhydrazone: A positional isomer with the nitro group at the para position.
Uniqueness: 2-Nitrobenzaldehyde tosylhydrazone is unique due to the presence of both the nitro and tosylhydrazone groups, which confer distinct reactivity and make it a versatile reagent in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in various scientific research applications.
Properties
IUPAC Name |
4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLPNHDHGDYPS-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58809-90-8 | |
| Record name | 58809-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N',N'-tetramethyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine-2,4-diamine](/img/structure/B3868493.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B3868509.png)
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3868517.png)
![4-[6-(4-ethylphenoxy)hexyl]morpholine](/img/structure/B3868527.png)



![N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide](/img/structure/B3868549.png)


![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3868556.png)
![(2E)-3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3868567.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3868584.png)
![isonicotinaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868590.png)
